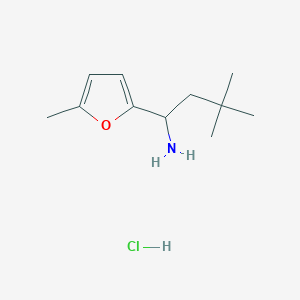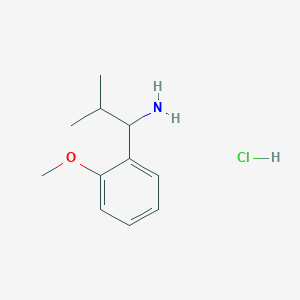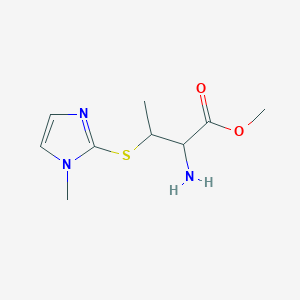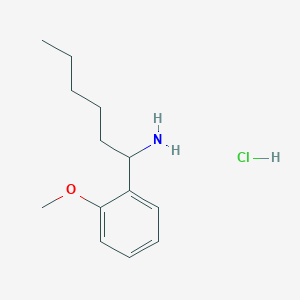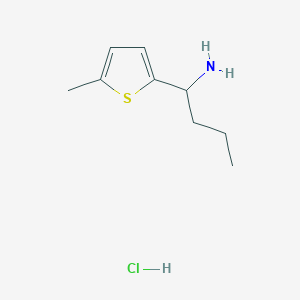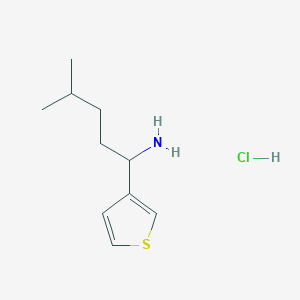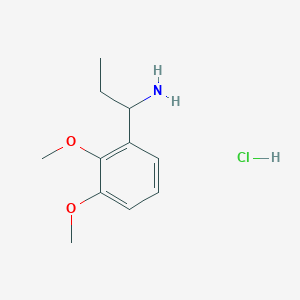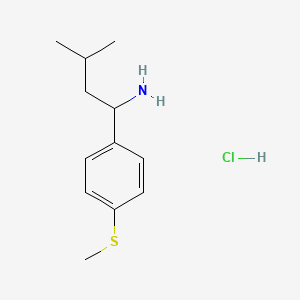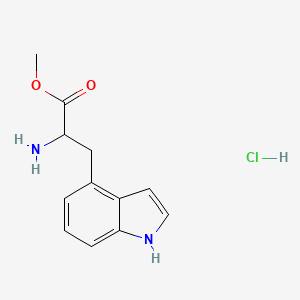![molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4](/img/structure/B1433031.png)
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Vue d'ensemble
Description
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI code for Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .Applications De Recherche Scientifique
- Pyrrolidine derivatives, such as “Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride”, are often used in pharmaceutical synthesis.
- These compounds can be used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
- Pyrrolidine derivatives are also used in studying biological processes.
- They can be used to explore the pharmacophore space due to sp3-hybridization .
- In the field of medicinal chemistry, pyrrolidine derivatives are used to design new compounds with different biological profiles .
- They allow a greater chance of generating structural diversity .
- The methods of application would involve synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Pharmaceutical Synthesis
Biological Processes
Medicinal Chemistry
Drug Discovery
- Pyrrolidine derivatives are used in chemical synthesis due to their versatile reactivity .
- They can be used as building blocks in the synthesis of complex molecules .
- The methods of application would involve various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Pyrrolidine derivatives are found in many natural products, especially in alkaloids isolated from plants or microorganisms .
- They can be used to study the structure-activity relationship (SAR) of these natural compounds .
- The methods of application would involve isolation and characterization of these compounds from natural sources, followed by biological testing .
Chemical Synthesis
Natural Products Research
- Pyrrolidine derivatives can be used in the field of material science .
- They can be used in the synthesis of polymers or other materials with unique properties .
- The methods of application would involve various synthetic strategies, including polymerization or other material synthesis techniques .
- Pyrrolidine derivatives are used in the development of pesticides and other agricultural chemicals .
- They can be used to design new compounds with specific activity against pests or diseases .
- The methods of application would involve the use of these compounds in various stages of product development, from initial screening to field testing .
Material Science
Agriculture
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUGEPZOLFCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



